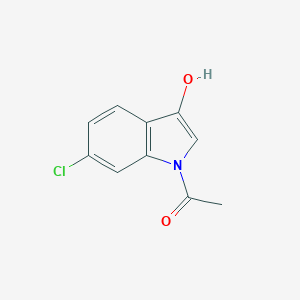
2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine
説明
2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine, also known as DDEP, is a synthetic compound that has been widely used in scientific research. DDEP is a pyrrolizidine alkaloid and is structurally similar to other pyrrolizidine alkaloids found in plants. DDEP has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
科学的研究の応用
Structural Analysis and Derivative Formation :
- The molecular structure of a fluorescent derivative used for determining delta-aminolevulinic acid (ALA) concentrations was identified as 2,6-diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine. This discovery was made using various spectroscopic techniques, including infrared spectrum analysis, nuclear magnetic resonance, and x-ray analysis (Kajiwara et al., 1993).
Potential Antileukemic Activity :
- A study on the synthesis and evaluation of antileukemic activity of pyrrolizine derivatives, including 2,6-diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine, revealed significant findings. Certain bis(alkylcarbamates) derived from the pyrrolizine structure exhibited good antileukemic activity, suggesting potential therapeutic applications (Ladurée et al., 1989).
Photochemical Reactions :
- The compound's photochemical behavior was studied, examining its reactions with acetylenedicarboxylic esters. These studies provide insight into the chemical properties of the compound under various conditions, which can be relevant for its potential applications in pharmaceutical or chemical synthesis contexts (Johnson & Jones, 1972).
Potential in Enzyme Inhibition :
- Another derivative, closely related to 2,6-diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine, demonstrated inhibition of enzymes like cyclo-oxygenase and 5-lipoxygenase. This suggests potential applications of the compound in the development of pharmaceuticals for inflammation and related conditions (Laufer et al., 1994).
特性
IUPAC Name |
3-(2,6-diacetyl-3,7-dimethyl-5H-pyrrolizin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-8-13(10(3)18)7-17-9(2)15(11(4)19)12(16(8)17)5-6-14(20)21/h5-7H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBFYDVTVQJVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C1=C(C(=C2C)C(=O)C)CCC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165306 | |
| Record name | 2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine | |
CAS RN |
153288-96-1 | |
| Record name | 2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153288961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



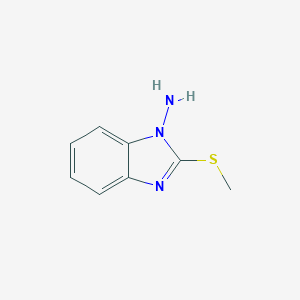
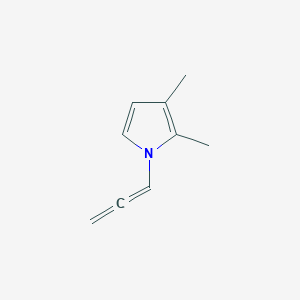
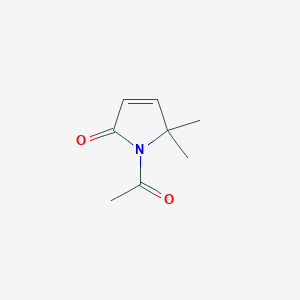
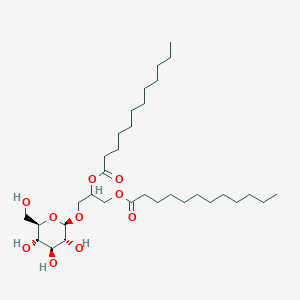
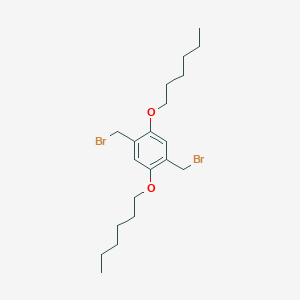
![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)
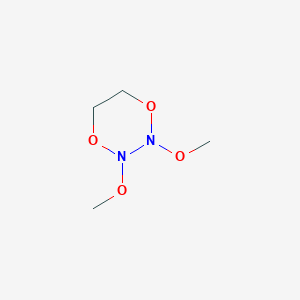
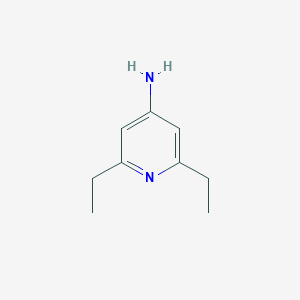
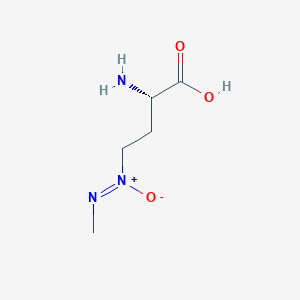
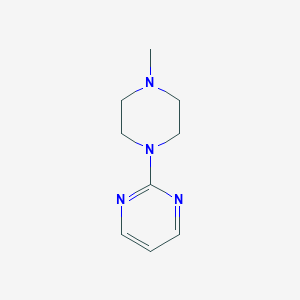
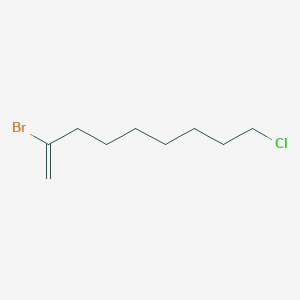
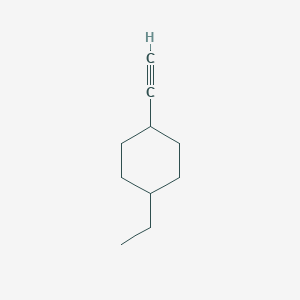
![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)
